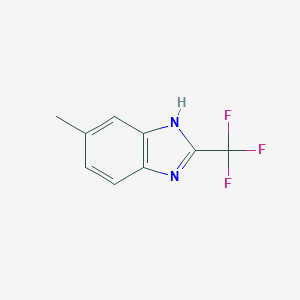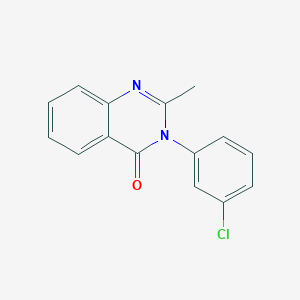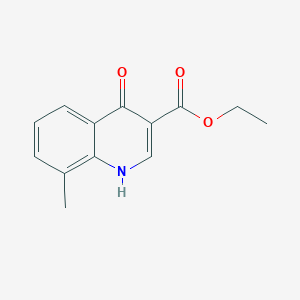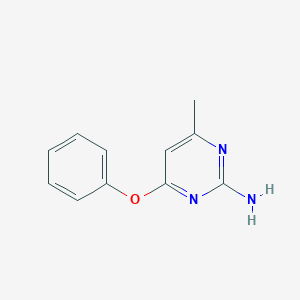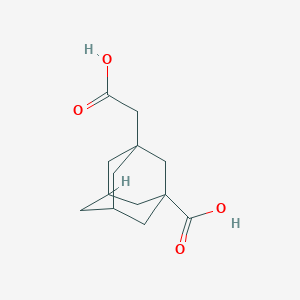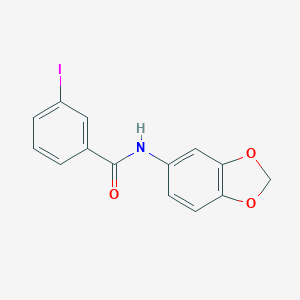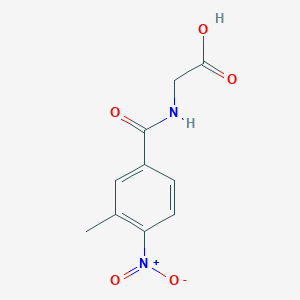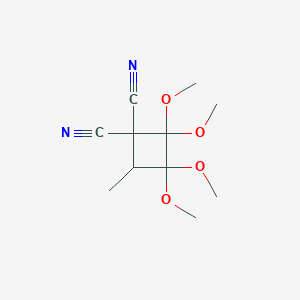
2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile (TMCBD) is a chemical compound that has been studied for its potential applications in various fields, including medicine and materials science. TMCBD is a cyclic compound with two carbonitrile groups and four methoxy groups attached to a four-membered cyclobutane ring.
作用机制
The mechanism of action of 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile is not fully understood. However, it has been proposed that 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile may inhibit the activity of enzymes involved in tumor growth and inflammation. 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile may also interact with cellular membranes, leading to changes in membrane fluidity and function.
生化和生理效应
2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile also inhibits the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in macrophages. In addition, 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile has been shown to have antioxidant activity and may protect against oxidative stress.
实验室实验的优点和局限性
One advantage of 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile is also stable under normal laboratory conditions and can be stored for extended periods of time.
One limitation of 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile is its low solubility in water, which can make it difficult to use in biological assays. 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile also has limited bioavailability, which may affect its efficacy in vivo.
未来方向
Future research on 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile could focus on further elucidating its mechanism of action and exploring its potential applications in drug discovery and materials science. 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile-based dendrimers and polymers could be further developed for use in drug delivery and imaging. In addition, 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile derivatives could be synthesized and tested for improved solubility and bioavailability.
合成方法
The synthesis of 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile involves the reaction of 2,2,3,3-tetramethoxycyclobutanone with a cyanide source, such as potassium cyanide or sodium cyanide, in the presence of a strong base, such as potassium tert-butoxide or sodium hydride. The reaction proceeds through a nucleophilic addition of the cyanide ion to the carbonyl group of the cyclobutanone, followed by a cyclization reaction to form the cyclobutane ring. The resulting product is then treated with acid to remove the protecting groups and obtain pure 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile.
科学研究应用
2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile has been studied for its potential applications in various fields of science. In medicinal chemistry, 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile has been investigated for its anti-tumor and anti-inflammatory properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in macrophages.
In materials science, 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile has been used as a building block for the synthesis of novel organic materials, such as dendrimers and polymers. 2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile-based dendrimers have been shown to have potential applications in drug delivery and imaging.
属性
CAS 编号 |
56069-49-9 |
|---|---|
产品名称 |
2,2,3,3-Tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile |
分子式 |
C11H16N2O4 |
分子量 |
240.26 g/mol |
IUPAC 名称 |
2,2,3,3-tetramethoxy-4-methylcyclobutane-1,1-dicarbonitrile |
InChI |
InChI=1S/C11H16N2O4/c1-8-9(6-12,7-13)11(16-4,17-5)10(8,14-2)15-3/h8H,1-5H3 |
InChI 键 |
CLLQMTMFUOUOCX-UHFFFAOYSA-N |
SMILES |
CC1C(C(C1(OC)OC)(OC)OC)(C#N)C#N |
规范 SMILES |
CC1C(C(C1(OC)OC)(OC)OC)(C#N)C#N |
其他 CAS 编号 |
56069-49-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



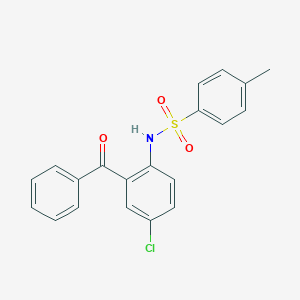
![1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea](/img/structure/B187710.png)
